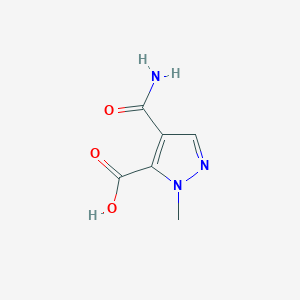

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

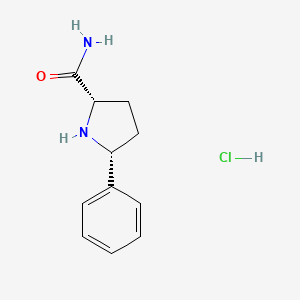

- The compound is a sulfonamide derivative with a pyrimidine core.

- It contains an aminoethyl group and a methoxy substituent on the benzene ring.

- The presence of the pyrrole ring suggests potential biological activity.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the introduction of the pyrimidine and sulfonamide moieties.

- Detailed synthetic routes and reaction conditions would need to be explored from relevant literature.

Molecular Structure Analysis

- The molecular structure consists of a pyrimidine ring, a benzene ring, and a sulfonamide group.

- The 2-aminoethyl side chain is attached to the pyrimidine nitrogen.

- The methoxy group is positioned on the benzene ring.

Chemical Reactions Analysis

- The compound may undergo various reactions, including nucleophilic substitutions, amidations, and cyclizations.

- Investigating its reactivity with different functional groups is essential.

Physical And Chemical Properties Analysis

- Melting point, solubility, and stability should be determined experimentally.

- Spectroscopic data (NMR, IR, UV-Vis) can provide insights into its properties.

Scientific Research Applications

Synthesis and Characterization

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide and its derivatives have been synthesized and characterized for various applications in scientific research. For instance, a study described the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having sulfamido moiety, indicating their potential as antibacterial and antifungal agents (Nunna et al., 2014).

Spectroscopic and Molecular Structure Investigation

Comprehensive spectroscopic and molecular structure investigations have been conducted on derivatives of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. These studies utilize techniques such as FTIR, NMR, and mass spectrometry to elucidate the molecular structure and stability arising from hyperconjugative interactions and charge delocalization, offering insights into the electronic structures of these compounds (Mansour & Ghani, 2013).

Antagonistic Properties and Pharmacokinetic Studies

Some derivatives have been identified for their antagonistic properties, such as a novel orally active non-peptide antagonist for endothelin receptors, showcasing their potential in pharmacokinetic properties and studies. This involves the development of sensitive determination methods for these compounds in plasma and tissue concentrations, highlighting their therapeutic potential (Ohashi et al., 1999).

Heteroaromatization and Biological Evaluation

Research has also focused on heteroaromatization with sulfonamido phenyl ethanone, leading to the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were subjected to biological evaluation against various bacteria and fungi, indicating some promising results and potential applications in developing new antimicrobial agents (Hassan et al., 2009).

Safety And Hazards

- Safety data, toxicity, and potential hazards should be assessed.

- Consult relevant safety databases and literature.

Future Directions

- Investigate its potential as an antimicrobial, antitumor, or anti-fibrotic agent.

- Explore modifications to enhance its activity or reduce toxicity.

properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-14-15(2)17(7-6-16(14)27-3)28(25,26)23-9-8-20-18-12-19(22-13-21-18)24-10-4-5-11-24/h4-7,10-13,23H,8-9H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAKUJKPLHXHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)

![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)